N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
説明
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Core structure: A pyrazolo[3,4-d]pyrimidine scaffold, a nitrogen-rich heterocycle known for its pharmacological versatility in kinase inhibition and anticancer activity.
- 4-position: Propylamino (-NHCH₂CH₂CH₃) moiety, contributing to hydrogen-bonding interactions.
The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is notable for its electron-rich aromatic system, often associated with enhanced bioavailability and CNS penetration in drug design .
特性
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-3-6-20-16-13-10-22-25(17(13)24-19(23-16)29-2)8-7-21-18(26)12-4-5-14-15(9-12)28-11-27-14/h4-5,9-10H,3,6-8,11H2,1-2H3,(H,21,26)(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXLIXXBZJQMPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS Number: 946282-23-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.
The molecular formula of the compound is with a molecular weight of 446.6 g/mol. The structural characteristics include a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio group and a propylamino side chain, contributing to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds structurally related to pyrazolo[3,4-d]pyrimidines. In particular, compounds with similar frameworks have shown promising results against various human cancer cell lines. For instance, a series of new pyrazolo derivatives were tested against MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia) cell lines. However, it was noted that many derivatives did not exhibit significant cytotoxicity within the tested concentration ranges .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | MCF-7 | Not determined | No significant cytotoxicity |
| Compound 2 | K-562 | Not determined | No significant cytotoxicity |
| N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | Various | N/A | Further studies needed |
Kinase Inhibition
The compound also shows potential as a protein kinase inhibitor. Specifically, it has been investigated for its ability to inhibit CDK2/cyclin E and Abl kinases. Previous studies indicated that related compounds could inhibit Abl kinase at micromolar concentrations; however, the newly synthesized derivatives did not demonstrate similar inhibitory effects . This suggests that structural modifications may be necessary to enhance kinase-binding capabilities.
Table 2: Kinase Inhibition Studies
| Compound | Kinase Target | IC50 (µM) | Inhibition |
|---|---|---|---|
| Compound A | CDK2 | Not determined | No inhibition |
| Compound B | Abl | Not determined | No inhibition |
| N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | CDK2/Abl | N/A | Further studies needed |
The biological activity of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide may be attributed to its interaction with specific molecular targets involved in cancer proliferation and survival pathways. The presence of the pyrazolo[3,4-d]pyrimidine moiety is critical for binding interactions with target proteins.
Case Studies and Research Findings
Several research efforts have focused on synthesizing and characterizing pyrazolo derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their anticancer activity against multiple cell lines. The findings indicated that while some compounds exhibited moderate activity, many did not meet therapeutic thresholds for further development .
- Structural Insights : Structural analysis through X-ray crystallography has provided insights into the molecular conformations of these compounds, aiding in understanding their binding interactions with biological targets.
- In Silico Studies : Molecular docking studies have been employed to predict the binding affinities of these compounds to various kinases and receptors, suggesting pathways for optimization in future research.
類似化合物との比較
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related pyrazolo[3,4-d]pyrimidine derivatives:
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight (~480 vs. 374.4 in ) reflects its complex substituents, which may influence pharmacokinetics.
- Spectral Data : The benzo[d][1,3]dioxole group generates distinct NMR signals (δ 6.8–7.2 ppm) compared to fluorinated analogs (δ 7.1–7.6 ppm for fluorophenyl in ) .
Analytical Comparisons
- Mass Spectrometry : Molecular networking () reveals that analogs with similar substituents (e.g., carboxamide groups) share high cosine scores (>0.8) in MS/MS fragmentation patterns. The target compound’s methylthio and benzo[d][1,3]dioxole groups may produce unique fragments (e.g., m/z 121 for methylthio loss) .
- NMR Spectroscopy : The benzo[d][1,3]dioxole protons in the target compound show splitting patterns distinct from fluorinated analogs, aiding structural differentiation .
Q & A
Q. How can synergistic effects with existing therapeutics be systematically explored?
- Methodology :
- Combinatorial Screening : Test with FDA-approved kinase inhibitors (e.g., imatinib) in checkerboard assays.
- Transcriptomic Profiling : RNA-seq to identify synergistic pathway modulation (e.g., PI3K/AKT + compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
